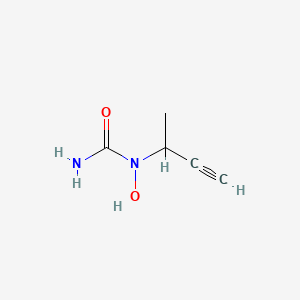
4-(1-propyl-4-piperidinyl)Benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride is a chemical compound with the molecular formula C15H21NO2.HCl. It is known for its unique structure, which includes a piperidine ring and a benzoic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride typically involves the reaction of 4-piperidone with propyl bromide to form 1-propyl-4-piperidone. This intermediate is then reacted with benzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
4-Hydroxy-piperidine: This compound has a similar piperidine ring but differs in its functional groups.
Benzoic acid derivatives: Compounds like 4-(1-oxo-3-(1-piperidinyl)propyl)benzoic acid hydrochloride share structural similarities but have different substituents.
Uniqueness
4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a benzoic acid moiety. This structure imparts distinct chemical properties and biological activities, making it valuable for various research applications.
特性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC名 |
4-(1-propylpiperidin-4-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-9-16-10-7-13(8-11-16)12-3-5-14(6-4-12)15(17)18;/h3-6,13H,2,7-11H2,1H3,(H,17,18);1H |
InChIキー |
PUFUPCUCPCQMHU-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(4-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B8629894.png)






![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B8629968.png)

![N-[2-(4-Methoxyphenyl)propyl]acetamide](/img/structure/B8629979.png)


![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)

